

Synthetic Protocols for N-Functionalized Aziridines: Application Notes and Protocols

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Compound of Interest						
Compound Name:	Azastanniridine					
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Introduction

Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis and medicinal chemistry due to their ring strain, which facilitates a variety of ring-opening reactions. The functional group attached to the nitrogen atom dictates the reactivity and stability of the aziridine ring, making the synthesis of N-functionalized aziridines a critical area of research. This document provides detailed application notes and protocols for the synthesis of N-sulfonyl and N-acyl aziridines, two important classes of activated aziridines. While the direct synthesis of N-functionalized **azastanniridines** is not extensively documented, the protocols for their carbon analogues, aziridines, are well-established and provide a foundational understanding for the synthesis of related strained heterocycles.

N-Sulfonyl Aziridines

N-Sulfonyl aziridines are widely used as electrophiles in reactions with various nucleophiles. The electron-withdrawing nature of the sulfonyl group activates the aziridine ring towards nucleophilic attack.

Synthetic Methods Overview



Several methods exist for the synthesis of N-sulfonyl aziridines, primarily involving the transfer of a nitrene equivalent to an olefin or the intramolecular cyclization of a suitable precursor.

- Metal-Catalyzed Olefin Aziridination: Transition metals, particularly those based on copper, rhodium, and iron, are effective catalysts for the reaction between olefins and a nitrene source, such as chloramine-T or PhI=NTs.[1]
- Intramolecular Cyclization: A common two-step method involves the ring-opening of an epoxide with a sulfonamide, followed by mesylation and subsequent base-mediated cyclization to form the aziridine ring.[2][3]
- Aza-Darzens Reaction: The reaction of N-sulfonyl imines with sulfur ylides provides a direct route to N-sulfonyl aziridines.[4]

Tabulated Quantitative Data

Method	Catalyst/Re agent	Substrate	Product	Yield (%)	Reference
Metal- Catalyzed Aziridination	Rh2(esp)2	Internal unactivated alkenes	N-aryl aziridines	-	[1]
Intramolecula r Cyclization	Sulfonamides , MsCl, Base	Epoxides	N-sulfonyl aziridines	High	[2][3]
Aza-Darzens Reaction	K2CO3	N- sulfonylimine s	N-sulfonyl-2- [(E)-2- (alkoxycarbo nyl)ethenyl]-3 -arylaziridines	Moderate to Good	[4]

Experimental Protocols

Protocol 1: Synthesis of N-Sulfonyl Aziridines via Epoxide Ring Opening and Cyclization[2][3]

This protocol describes a two-step synthesis starting from epoxides.

Step 1: Epoxide Ring Opening



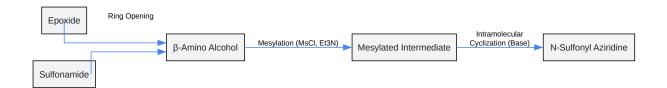
- To a solution of the epoxide (1.0 equiv) in a suitable solvent (e.g., CH3CN), add the sulfonamide (1.1 equiv) and a catalytic amount of a Lewis acid or a phase transfer catalyst.
- Stir the reaction mixture at room temperature or elevated temperature until the epoxide is consumed (monitored by TLC or GC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

Step 2: Mesylation and Cyclization

- Dissolve the crude amino alcohol from Step 1 in a suitable solvent (e.g., CH2Cl2) and cool to 0 °C.
- Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equiv).
- Stir the reaction at 0 °C for 1-2 hours or until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Dissolve the crude mesylate in a suitable solvent (e.g., THF) and add a strong base (e.g., K2CO3 or NaH) (1.5 equiv).
- Stir the reaction at room temperature until the cyclization is complete.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the crude product by column chromatography to afford the desired N-sulfonyl aziridine.

Synthetic Pathway Diagram





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Caption: Synthesis of N-Sulfonyl Aziridines via Epoxide Ring Opening.

N-Acyl Aziridines

N-Acyl aziridines are another important class of activated aziridines, often used in ring-opening reactions and as precursors for various nitrogen-containing compounds.

Synthetic Methods Overview

The synthesis of N-acyl aziridines can be achieved through several routes:

- Acylation of N-H or N-Tosyl Aziridines: A straightforward method involves the acylation of a
 pre-existing aziridine. N-H aziridines can be directly acylated. Alternatively, N-tosyl aziridines
 can be deprotected to the corresponding N-H aziridine and then acylated.[5]
- Visible-Light-Induced Synthesis: A modern approach involves the visible light-mediated synthesis of acyl hydrazides from acylsilanes, which can be precursors to N-acyl functionalized heterocycles.[6]

Tabulated Quantitative Data



Method	Reagent	Substrate	Product	Yield (%)	Reference
Deprotection and Acylation	Red-Al, N- hydroxysucci nimide esters	N- tosylaziridine s	N- acylaziridines	Moderate	[5]
Acylation with Anhydrides	Acetic anhydride, ZnCl2	Benzenesulfo namide	N- acetylbenzen esulfonamide	95	[7]
Acylation with Anhydrides	Benzoic anhydride, K10-FeO	Toluene sulfonamide	N- benzoyltoluen e sulfonamide	92	[7]

Experimental Protocols

Protocol 2: Synthesis of N-Acyl Aziridines from N-Tosyl Aziridines[5]

This protocol describes the deprotection of N-tosyl aziridines followed by acylation.

Step 1: Deprotection of N-Tosyl Aziridine

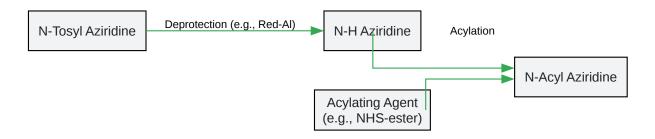
- To a solution of the N-tosyl aziridine (1.0 equiv) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a reducing agent such as Red-Al (2.0 equiv) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of Rochelle's salt.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Dry the combined organic layers over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (N-H aziridines can be volatile).

Step 2: Acylation of N-H Aziridine



- Dissolve the crude N-H aziridine from Step 1 in a suitable solvent (e.g., CH2Cl2).
- Add an N-hydroxysuccinimide ester of the desired acyl group (1.1 equiv) and a nonnucleophilic base such as triethylamine (1.2 equiv).
- Stir the reaction at room temperature until the acylation is complete (monitored by TLC).
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the desired N-acyl aziridine.

Synthetic Pathway Diagram



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Caption: Synthesis of N-Acyl Aziridines from N-Tosyl Precursors.

Conclusion

The synthetic protocols for N-sulfonyl and N-acyl aziridines are well-established and provide access to a wide range of functionalized three-membered heterocycles. These compounds are valuable intermediates in organic synthesis, enabling the construction of complex nitrogen-containing molecules with potential applications in drug discovery and development. The methodologies presented here, including detailed experimental procedures and visual workflows, serve as a practical guide for researchers in the field. Further exploration into the synthesis of related strained heterocycles, such as **azastanniridines**, may benefit from the foundational principles established in aziridine chemistry.



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